Diallyl tetrabromophthalate
Description
Contextualization of Brominated Flame Retardants (BFRs) in Polymer Science
Many polymers, particularly those derived from petroleum, are inherently flammable. frfabric.com To meet stringent fire safety standards for materials used in electronics, textiles, furniture, and vehicles, flame retardant chemicals are incorporated into these polymeric materials. frfabric.com Flame retardants are broadly classified into categories such as inorganic, organophosphorus, nitrogen-based, and halogenated compounds. frfabric.com
Brominated flame retardants (BFRs) belong to the halogenated category and represent a significant portion of the global flame retardant market. frfabric.comwikipedia.org These synthetic, bromine-containing chemicals are added to products to decrease their flammability. frfabric.com The primary mechanism by which BFRs function involves chemical interference with the combustion process in the gas phase. Upon heating, the bromine is released and acts as a radical scavenger, removing high-energy H• and OH• radicals that are essential for sustaining the combustion chain reaction. frfabric.com To be effective, a BFR must decompose at the temperature at which the polymer burns but remain stable during the polymer's processing stages. specialchem.com There are approximately eighty different commercial variations of BFRs, including polybrominated diphenyl ethers (PBDEs), polybrominated biphenyls (PBBs), and tetrabromobisphenol A (TBBPA). frfabric.comwikipedia.org
Role of Reactive Flame Retardants in Advanced Polymer Systems
Flame retardants can be incorporated into polymers in two ways: as additive or reactive components. Additive flame retardants are physically blended with the polymer matrix. nih.gov A significant drawback of this method is the potential for the flame retardant to migrate or leach out of the material over time, which can diminish its fire resistance. mdpi.com
Reactive flame retardants, in contrast, are chemically integrated into the polymer structure through covalent bonds. mdpi.comacs.org These flame retardants contain functional groups that allow them to participate in the polymerization process, becoming a permanent part of the polymer backbone. nih.govmdpi.com This permanent bonding prevents volatilization or migration, ensuring long-term flame retardancy while better preserving the original physical and mechanical properties of the polymer. mdpi.com The chemical incorporation of reactive flame retardants leads to a more uniform dispersion at the molecular level, which can improve fire retardancy efficiency. acs.org Common reactive flame retardants include compounds with vinyl, hydroxyl, or epoxy functionalities. nih.gov
Overview of Diallyl Tetrabromophthalate's Significance in Flame Retardancy and Polymer Crosslinking
This compound is a brominated flame retardant that functions as a reactive monomer. It is derived from tetrabromophthalic anhydride (B1165640), which is itself a reactive flame retardant used in unsaturated polyesters and as an intermediate in the synthesis of other flame retardants. nih.gov
The significance of this compound lies in its bifunctional nature. The high bromine content of the tetrabromophthalate core imparts excellent flame-retardant properties to the polymers it is incorporated into. Simultaneously, the two allyl groups are reactive sites that can participate in polymerization. These allyl groups enable the molecule to act as a crosslinking agent, particularly in thermosetting resins like unsaturated polyesters. epo.orggoogle.comatamanchemicals.com When used in formulations, such as with triallyl isocyanurate prepolymers, this compound serves as a reactive flame-retarding agent. epo.orggoogle.com This dual role allows it to not only reduce the flammability of the final material but also to enhance its thermal stability, dimensional stability, and mechanical properties by creating a cross-linked polymer network. atamanchemicals.com
Properties of this compound
Below is an interactive table detailing key properties of the compound.
| Property | Value |
| IUPAC Name | bis(prop-2-enyl) 3,4,5,6-tetrabromobenzene-1,2-dicarboxylate nih.gov |
| CAS Number | 49693-09-6 nih.gov |
| Molecular Formula | C₁₄H₁₀Br₄O₄ nih.gov |
| Molecular Weight | 561.84 g/mol nih.gov |
| Melting Point | 110.0 °C abcr.com |
| Appearance | Crystalline solid |
Structure
2D Structure
3D Structure
Properties
CAS No. |
49693-09-6 |
|---|---|
Molecular Formula |
C14H10Br4O4 |
Molecular Weight |
561.8 g/mol |
IUPAC Name |
bis(prop-2-enyl) 3,4,5,6-tetrabromobenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C14H10Br4O4/c1-3-5-21-13(19)7-8(14(20)22-6-4-2)10(16)12(18)11(17)9(7)15/h3-4H,1-2,5-6H2 |
InChI Key |
FZGLNDYBTGMDDR-UHFFFAOYSA-N |
SMILES |
C=CCOC(=O)C1=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)OCC=C |
Canonical SMILES |
C=CCOC(=O)C1=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)OCC=C |
Other CAS No. |
49693-09-6 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Engineering of Diallyl Tetrabromophthalate
Precursor Chemical Synthesis Pathways for Tetrabromophthalic Anhydride (B1165640)
The principal precursor for Diallyl Tetrabromophthalate is Tetrabromophthalic Anhydride (TBPA). The industrial synthesis of TBPA is primarily achieved through the direct bromination of Phthalic Anhydride. This process involves reacting Phthalic Anhydride with bromine in the presence of a strong acid and a catalyst.
Several methods have been established for this synthesis. One common approach involves carrying out the reaction in fuming sulfuric acid (oleum), which contains free sulfur trioxide. google.comchemicalbook.com This highly acidic and oxidizing environment facilitates the electrophilic substitution of bromine onto the aromatic ring of the phthalic anhydride molecule. An alternative process avoids the use of fuming sulfuric acid by employing a mixture of concentrated sulfuric acid and hydrogen peroxide as the brominating agent. google.comnih.govguidechem.com This method is considered advantageous as it circumvents the need for oleum. google.com
The reaction is typically conducted at elevated temperatures to ensure a reasonable reaction rate. For instance, one process describes heating the mixture to 60°C and then adding hydrogen peroxide, followed by a period at 90°C to complete the reaction. google.com Catalysts are essential to promote the bromination, with common choices including iodine, iron powder, or tin (IV) chloride. google.comchemicalbook.com Upon completion of the reaction, the solid TBPA product is recovered through filtration, washed, and dried. google.comchemicalbook.com Yields for these processes are generally high, often reported in the range of 80-95%. google.comchemicalbook.com
| Method | Primary Reagents | Catalyst | Reaction Medium | Reported Yield | Reference |
|---|---|---|---|---|---|
| Oleum Process | Phthalic Anhydride, Bromine | Iodine, Iron Powder | Fuming Sulfuric Acid (Oleum) | Not specified | google.com |
| Sulfuric Acid/Peroxide Process | Phthalic Anhydride, Bromine, Hydrogen Peroxide | Iodine | Concentrated Sulfuric Acid | 81-89% | google.com |
| Multi-Stage Temperature Process | Phthalic Anhydride, Bromine | Tin (IV) Chloride | Fuming Sulfuric Acid | 95.1% | chemicalbook.com |
Esterification Reaction Dynamics and Optimization for this compound Formation
The formation of this compound is achieved through the esterification of Tetrabromophthalic Anhydride with allyl alcohol. However, this reaction presents significant challenges compared to the synthesis of non-halogenated diallyl phthalate (B1215562). epo.org Direct acid-catalyzed esterification of TBPA with allyl alcohol is notably difficult, primarily due to the steric hindrance imposed by the four large bromine atoms on the phthalate ring. epo.org This steric hindrance impedes the nucleophilic attack of the second allyl alcohol molecule, resulting in the formation of predominantly the monoester and only trivial yields of the desired diester, this compound. epo.org
To overcome this limitation, an alternative two-step synthetic route has been developed. google.com This process circumvents the direct esterification of the second carboxylic acid group.
Half-Ester Salt Formation : In the first step, Tetrabromophthalic Anhydride is reacted with allyl alcohol in the presence of a base to form the monoester salt (e.g., the sodium salt). google.com
Diester Formation : The resulting half-ester salt is then reacted with an allylic halide, such as allyl chloride, to form the final diester product. epo.orggoogle.com
This method avoids the sterically hindered step of the second esterification, allowing for a more efficient synthesis of the target molecule. The final product, this compound, can then be crystallized from the solution. google.com
Process Engineering Considerations for Scalable Production
Transitioning the synthesis of this compound from the laboratory to an industrial scale requires careful consideration of reactor design, reaction kinetics, and mass transfer phenomena.
The synthesis of this compound involves corrosive reagents, such as acidic catalysts and potentially hydrogen bromide as a byproduct, necessitating specific reactor design features. Batch or semi-batch reactors are commonly employed for such processes, offering flexibility in production. envigaurd.comessentialchemicalindustry.org
Key design principles for a suitable reactor include:
Material of Construction : Due to the corrosive nature of the reaction mixture, reactors made from or lined with corrosion-resistant materials are essential. Glass-lined steel reactors are an excellent choice, offering the structural strength of steel with the chemical inertness of glass. biodieselproject.com Stainless steel reactors may also be used, depending on the specific reaction conditions and catalyst choice. biodieselproject.com
Agitation System : Efficient mixing is crucial to ensure homogeneity and enhance mass transfer between reactants. The reactor must be equipped with a robust agitation system, such as a mechanical stirrer with appropriate impeller design, to keep solids suspended and facilitate contact between the organic and aqueous phases if present. biodieselproject.comregpl.com
Temperature Control : The esterification reaction is temperature-dependent. The reactor must have a heating and cooling system, such as an external jacket or internal coils, to precisely control the reaction temperature, ensuring optimal reaction rates while preventing unwanted side reactions. biodieselproject.comifa-technology.net
Condenser and Collection System : The esterification reaction produces water as a byproduct. To drive the reaction equilibrium towards the product side, a condenser and a Dean-Stark apparatus can be configured to continuously remove water from the reaction mixture. chemicalbook.com
| Design Feature | Requirement | Rationale | Common Implementation |
|---|---|---|---|
| Reactor Type | Batch or Semi-Batch | Provides flexibility for multi-step reactions and varying production volumes. | Stirred-Tank Reactor (STR) |
| Materials | High Corrosion Resistance | Withstands acidic catalysts and reactants (e.g., H2SO4, bromine). | Glass-Lined Steel, Stainless Steel |
| Agitation | Vigorous and Efficient Mixing | Ensures reactant contact, homogeneity, and improves mass transfer. | Mechanical Agitator with Baffles |
| Heat Transfer | Precise Temperature Control | Maintains optimal reaction kinetics and prevents side reactions. | External Jacket or Internal Coils |
Monoester Formation : The first stage, the reaction of the anhydride with one molecule of alcohol to form the monoester, is typically very fast and essentially irreversible. researchgate.net
Diester Formation : The second stage, the esterification of the monoester to form the diester, is a slower, reversible reaction. researchgate.net This is the rate-limiting step, especially in the case of TBPA due to the aforementioned steric hindrance.
Catalytic Aspects in this compound Production
Catalysis plays a pivotal role in both the synthesis of the TBPA precursor and its subsequent esterification.
For the synthesis of Tetrabromophthalic Anhydride, bromination catalysts are employed to activate the bromine molecule and facilitate the electrophilic attack on the phthalic anhydride ring. Halogenating catalysts such as iodine and iron are effective. google.comgoogle.com Lewis acids like tin (IV) chloride have also been shown to successfully catalyze the reaction. chemicalbook.com
In the esterification step to form this compound, catalysis is more complex. While strong acids like p-toluenesulfonic acid are typically used for standard diallyl phthalate synthesis, their effectiveness in driving the second esterification for the tetrabrominated analogue is limited by steric hindrance. epo.orgnih.gov For the more effective two-step process, a base is used in the initial step to facilitate the formation of the half-ester salt. google.com The subsequent reaction with an allyl halide does not typically require an acid catalyst. The choice of catalyst is therefore intrinsically linked to the selected synthetic pathway.
Mechanistic Insights into Diallyl Tetrabromophthalate As a Flame Retardant
Gas-Phase Flame Retardancy Mechanisms
In the gas phase, diallyl tetrabromophthalate disrupts the self-sustaining chemical reactions of a flame. This is primarily achieved through the release of bromine-containing species that interfere with the high-energy radicals responsible for combustion.
Radical Quenching Chemistry
The fundamental principle behind the gas-phase activity of halogenated flame retardants is the interruption of the radical chain mechanism that propagates a flame. During combustion, highly reactive radicals, such as hydrogen (H•), hydroxyl (•OH), and oxygen (O•), are generated and are essential for the oxidation of fuel.
Upon thermal decomposition, this compound releases hydrogen bromide (HBr) and bromine radicals (Br•). These species act as scavengers for the high-energy radicals in the flame. The bromine radical is particularly effective in this role, as it can catalytically interrupt the combustion cycle. For instance, it can react with a hydrogen radical to form hydrogen bromide. This HBr can then react with a hydroxyl radical, regenerating the bromine radical and forming water. This cycle effectively replaces highly reactive H• and •OH radicals with the less reactive Br• radical, thereby slowing down the combustion process.
The key reactions involved in this radical quenching process are:
H• + Br• → HBr
•OH + HBr → H₂O + Br•
O• + HBr → •OH + Br•
This "radical trap" mechanism is a primary contributor to the flame retardant efficacy of this compound.
Dilution Effects by Non-Combustible Gas Release
Upon heating, this compound decomposes and releases non-combustible gases. A significant product of this decomposition is hydrogen bromide (HBr). The release of these inert or non-flammable gases into the combustion zone displaces oxygen and dilutes the flammable gases (fuel) released from the decomposing polymer. This dilution effect lowers the concentration of both fuel and oxygen, making it more difficult to sustain combustion.
The thermal decomposition of this compound can also lead to the formation of other non-combustible gases, such as carbon dioxide and water vapor, further contributing to the dilution effect.
Heat Removal Pathways During Combustion
The decomposition of this compound is an endothermic process, meaning it absorbs heat from its surroundings. This heat absorption has a cooling effect on the substrate, which can slow down the rate of pyrolysis of the polymer. By reducing the temperature of the material, the rate at which flammable volatile gases are generated is decreased, thus reducing the fuel supply to the flame. This endothermic decomposition provides a crucial pathway for heat removal during the initial stages of a fire.
Condensed-Phase Flame Retardancy Contributions
In the solid, or condensed phase, this compound contributes to flame retardancy by forming a protective char layer on the surface of the material. This char acts as a physical barrier, insulating the underlying polymer and impeding the flow of flammable gases and oxygen.
Char Layer Formation and Insulation Properties
The presence of the aromatic phthalate (B1215562) structure in this compound promotes the formation of a carbonaceous char during combustion. This char layer acts as an insulating barrier on the surface of the polymer. This insulation reduces the transfer of heat from the flame to the underlying material, thereby slowing down its decomposition and the release of flammable volatiles. A well-formed char layer can significantly decrease the surface temperature of the polymer, further inhibiting the combustion process.
Barrier Effects Against Fuel Volatilization and Oxygen Ingress
The char layer formed from the decomposition of this compound also functions as a physical barrier that hinders the escape of volatile, flammable degradation products from the polymer to the flame. Simultaneously, this barrier restricts the diffusion of oxygen from the air to the polymer surface, which is necessary to support combustion. By limiting the availability of both fuel and oxygen, the char layer effectively suffocates the flame at the material's surface.
Below is a table summarizing the key flame retardant mechanisms of this compound:
| Phase | Mechanism | Description |
| Gas-Phase | Radical Quenching | Release of HBr and Br• radicals that scavenge high-energy H•, •OH, and O• radicals, interrupting the combustion chain reaction. |
| Gas-Phase | Dilution Effect | Release of non-combustible gases (e.g., HBr, CO₂, H₂O) that dilute the fuel and oxygen concentrations in the flame zone. |
| Gas-Phase | Heat Removal | Endothermic decomposition absorbs heat, cooling the polymer substrate and reducing the rate of pyrolysis. |
| Condensed-Phase | Char Layer Formation | Formation of a carbonaceous char layer that insulates the underlying polymer from the heat of the flame. |
| Condensed-Phase | Barrier Effect | The char layer acts as a physical barrier, preventing the release of flammable volatiles and the ingress of oxygen. |
Synergistic Effects with Co-additives in Polymer Matrices
The efficacy of this compound as a flame retardant is often amplified when used in conjunction with synergistic co-additives, most notably antimony trioxide (Sb₂O₃). This synergistic relationship is crucial in achieving high levels of flame retardancy in various polymer systems, such as unsaturated polyesters. researchgate.net
The primary synergistic mechanism occurs in the gas phase. stackexchange.com During combustion, the polymer and this compound decompose. The released bromine from this compound reacts with the polymer to form hydrogen bromide (HBr). stackexchange.comcetjournal.it Concurrently, antimony trioxide reacts with HBr to produce more volatile antimony compounds, such as antimony trichloride (B1173362) (SbCl₃), antimony oxychloride (SbOCl), antimony tribromide (SbBr₃), or antimony oxybromide. stackexchange.com
These antimony halides are potent flame inhibitors in the gas phase. They act as radical traps, scavenging the highly reactive H• and OH• radicals that are essential for the propagation of the combustion chain reaction in the flame. stackexchange.comgreenchemicals.eu By interrupting this cycle, the flame's intensity is reduced, and its spread is slowed.
In the solid phase, antimony oxide can also contribute to char formation. stackexchange.com This char layer acts as an insulating barrier, shielding the underlying polymer from the heat of the flame and reducing the release of flammable volatile gases into the combustion zone. alfa-chemistry.com This dual-phase action makes the combination of this compound and antimony trioxide a highly effective flame-retardant system. stackexchange.com
The following interactive table illustrates the synergistic effect of this compound and antimony trioxide in a hypothetical unsaturated polyester (B1180765) resin formulation, based on typical performance improvements seen with such systems.
Thermal Decomposition Behavior and Flame Retardancy Performance Correlation
The flame retardancy of this compound is intrinsically linked to its thermal decomposition behavior. The compound is designed to break down at temperatures where the host polymer begins to pyrolyze, releasing flame-inhibiting species at the most critical time.
Upon heating, the primary decomposition product of brominated flame retardants like this compound is hydrogen bromide (HBr). cetjournal.it The release of HBr into the gas phase acts to dilute the flammable gases produced by the decomposing polymer and also interferes with the radical chain reactions that sustain the flame. greenchemicals.eu The diallyl groups in the molecule can facilitate its incorporation into the polymer matrix and also influence its decomposition pathway.
The following interactive table presents hypothetical thermal decomposition data for this compound, illustrating the key stages of its breakdown and the corresponding flame-retardant actions.
The effectiveness of this compound is therefore a direct result of its controlled thermal degradation, which releases active flame-inhibiting species in concert with the decomposition of the polymer matrix it is designed to protect.
Polymer Modification and Advanced Material Science Applications of Diallyl Tetrabromophthalate
Integration as a Reactive Monomer in Polymerization Processes
Diallyl tetrabromophthalate's utility as a reactive monomer stems from its two allyl functional groups, which can participate in polymerization reactions. This allows for its permanent incorporation into the polymer backbone, leading to modified material properties.
This compound can be copolymerized with various vinyl-unsaturated compounds. This process is particularly useful for imparting flame retardant properties to the resulting polymers. epo.org For instance, it has been effectively copolymerized with diallyl and dimethallyl phthalates. epo.org The copolymerization of allyl monomers with vinyl monomers can sometimes be challenging due to differences in reactivity ratios. googleapis.com However, this approach is advantageous as the flame-retardant moiety becomes an integral part of the polymer chain, minimizing the potential for leaching that can occur with additive-type flame retardants.
The general principle of copolymerization involves the reaction of two or more different monomers to form a copolymer. In the case of this compound and a vinyl monomer, the resulting polymer chain will contain units of both monomers, with the distribution depending on their respective reactivities.
Table 1: Examples of Vinyl Monomers for Copolymerization
| Monomer Class | Specific Examples |
| Styrenics | Styrene (B11656), Alkyl-substituted styrenes |
| Phthalates | Diallyl phthalate (B1215562), Dimethallyl phthalate |
This table provides examples of vinyl monomers that can be copolymerized with this compound.
This compound is utilized as a reactive flame-retarding agent in conjunction with triallyl isocyanurate (TAIC). Specifically, it can be incorporated into TAIC-diallyl phthalate copolymerized prepolymers. googleapis.com TAIC is a trifunctional monomer known for enhancing the thermal resistance and mechanical properties of polymers. leticiachem.comarpmaterials.com By introducing this compound into the prepolymer structure, the resulting material gains flame retardancy without significantly compromising the beneficial properties imparted by TAIC. googleapis.com This method avoids the simple blending of additives and instead creates a more homogenous and stable flame-retardant polymer system.
Crosslinking Agent Functions in Thermosetting Polymer Networks
The bifunctional nature of this compound, with its two allyl groups, enables it to act as a crosslinking agent. In this role, it forms bridges between polymer chains, creating a three-dimensional network structure characteristic of thermosetting plastics. This crosslinking process significantly influences the final properties of the material, including its mechanical strength, thermal stability, and chemical resistance.
Unsaturated polyester (B1180765) resins are widely used in composites and coatings. researchgate.net They are typically cured through the copolymerization of the unsaturated polyester chains with a vinyl monomer, which acts as a crosslinking agent. umcs.pl Allyl monomers, including diallyl phthalates, are known to be used as crosslinking monomers in these systems. umcs.plgoogle.com The incorporation of this compound can serve a dual purpose: acting as a crosslinking agent to cure the resin and simultaneously imparting flame retardancy to the final thermoset product. The presence of the bromine atoms in its structure is key to its flame-retardant capabilities. fau.de
Table 2: Effect of Crosslinking on Unsaturated Polyester Resin Properties
| Property | Change upon Crosslinking |
| Mechanical Strength | Increases |
| Thermal Stability | Increases |
| Chemical Resistance | Increases |
| Solubility | Decreases |
This table illustrates the general effects of crosslinking on the properties of unsaturated polyester resins.
Epoxy resins are known for their excellent adhesion, chemical resistance, and mechanical properties. nih.gov They are cured by reacting the epoxy groups with a hardener or curing agent. researchgate.net Diallyl phthalate resins can be blended with epoxy resins to modify their properties. researchgate.net In such formulations, this compound can be introduced to enhance the flame retardancy of the cured epoxy system. nih.gov The allyl groups of the this compound can participate in the crosslinking reactions, integrating the flame-retardant molecule into the thermoset network. This is an effective way to produce flame-retardant epoxy materials for applications in electronics and construction where fire safety is critical. nih.gov
Shape memory polymers (SMPs) are a class of smart materials that can recover their original shape from a temporary, deformed shape upon the application of an external stimulus, such as heat. nih.govscispace.com The key to their behavior lies in their molecular network structure, which consists of permanent crosslinks that determine the original shape and temporary crosslinks that fix the temporary shape. nasa.gov
The properties of SMPs, including their recovery temperature and mechanical characteristics, can be tailored by adjusting the composition and crosslink density of the polymer network. nih.gov The use of allyl-containing compounds as crosslinking agents allows for the fine-tuning of these properties. nih.gov While direct research on this compound in SMPs is not extensively detailed in the provided context, its function as a crosslinking agent suggests a potential role in the development of flame-retardant shape memory polymer systems. By incorporating this compound into an SMP formulation, it could form part of the permanent network structure, thereby imparting flame retardancy to these advanced materials.
Influence on Polymer Network Architecture and Morphological Characteristics
As a reactive monomer, this compound plays a crucial role as a crosslinking agent, directly influencing the three-dimensional network structure of thermoset polymers, such as unsaturated polyesters. sci-hub.seepdf.pubcloudinary.comresearchgate.netksu.edu.sa The presence of two allyl functional groups allows DATBP to copolymerize with other monomers, like styrene, and the unsaturation within the polyester chains, leading to the formation of a densely crosslinked network. sci-hub.seepdf.pubcloudinary.com
Morphologically, the introduction of DATBP can impact the homogeneity of the final polymer. The compatibility of DATBP with the polymer resin and other components is crucial to prevent phase separation and ensure a uniform network structure. Its good solubility in styrene monomer is a key advantage in this regard, facilitating a more uniform distribution of the crosslinking and flame-retardant agent throughout the resin matrix. sci-hub.seresearchgate.net
Developments in Multifunctional Polymer Composites
The primary function of this compound in polymer composites is to impart flame retardancy. sci-hub.secloudinary.comresearchgate.netksu.edu.sa182.160.97 This makes it a key component in the development of multifunctional composites where fire safety is a critical requirement alongside other performance metrics. Multifunctional composites are advanced materials designed to perform several functions simultaneously, such as providing structural integrity, electrical insulation, and fire resistance. ksu.edu.sa
The utility of DATBP in these composites stems from its nature as a reactive flame retardant. ksu.edu.sa Unlike additive flame retardants, which are physically blended into the polymer, DATBP chemically incorporates into the polymer backbone. ksu.edu.sa This covalent bonding minimizes issues such as migration or "blooming" of the flame retardant to the surface of the composite, ensuring long-term, stable flame retardant performance. ksu.edu.sa This is particularly important in applications where the material may be exposed to solvents or varying environmental conditions. ksu.edu.sa
Research in multifunctional composites often involves the combination of different additives to achieve a synergistic effect. For instance, DATBP-containing polyester resins can be reinforced with fibers like glass or carbon to enhance their mechanical properties, creating composites that are both strong and fire-resistant. researchgate.net These materials are valuable in a range of applications, including transportation, construction, and electronics. ksu.edu.sa
While the primary "multifunctionality" imparted by DATBP is flame retardancy, its influence on other properties must be considered. The incorporation of this rigid, halogenated molecule can affect the mechanical and thermal properties of the composite. For example, the high bromine content can increase the density of the final material. The impact on properties like tensile strength, flexural modulus, and heat deflection temperature is an important area of study in the development of these advanced materials.
A summary of monomer applications in unsaturated polyesters, including DATBP, is presented below:
| Monomer | Application |
| Methyl methacrylate (B99206) (MMA) | Enhanced weather resistance |
| Vinyl toluene (B28343) (VT) | Less volatility, higher flash point |
| Diallyl phthalate (DAP) | Very low volatility, prepregs |
| Triallyl cyanurate (TAC) | High heat deflection |
| This compound | Fire retardance |
This table is based on information from reference epdf.pub.
Reaction Pathways within Polymer Matrices
The reaction of this compound within a polymer matrix, typically an unsaturated polyester resin with styrene, proceeds via a free-radical chain-growth crosslinking polymerization. cloudinary.comresearchgate.net The process is initiated by the decomposition of a free-radical initiator, such as an organic peroxide, which is triggered by heat or a promoter system at room temperature. sci-hub.secloudinary.com
The curing process can be outlined in the following general steps:
Initiation: The initiator decomposes to form free radicals.
Propagation: These free radicals attack the carbon-carbon double bonds present in the system. This includes the double bonds of the styrene monomer, the unsaturated polyester chains (typically from maleic or fumaric acid units), and the allyl groups of the this compound. sci-hub.seresearchgate.net
Crosslinking: The reaction propagates, leading to the formation of crosslinks between the polyester chains via styrene bridges and the incorporation of DATBP into the network. The two allyl groups on each DATBP molecule allow it to connect to two different growing polymer chains, thus acting as a crosslinking point.
Termination: The growing radical chains are eventually terminated through various mechanisms, such as combination or disproportionation.
The copolymerization of styrene and the unsaturated polyester is a key part of the network formation. sci-hub.se The allyl groups of DATBP also participate in this complex reaction. Allylic compounds can sometimes exhibit different reactivity compared to vinyl monomers like styrene, which can influence the kinetics of the curing process and the final network structure. For instance, allylic radicals can be more stable, potentially affecting the rate of polymerization.
Advanced Analytical Methodologies for Diallyl Tetrabromophthalate Characterization
Chromatographic Separation and Quantification Techniques
Chromatography, coupled with mass spectrometry, provides the high selectivity and sensitivity required for the analysis of Diallyl Tetrabromophthalate and related compounds, often found in complex environmental and biological samples.
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of semi-volatile compounds like phthalates. oregonstate.edu Methods have been developed for the simultaneous quantification of numerous phthalates and their alternatives in various sample types, including edible oils and silicone wristbands. nih.govoregonstate.edu
A common challenge in the analysis of phthalates using conventional electron ionization (EI) GC-MS is the extensive fragmentation, which often yields a common phthalic anhydride (B1165640) fragment ion at m/z 149. mdpi.com This can make differentiation between various phthalates difficult, relying heavily on chromatographic separation. mdpi.com To overcome this, Selected Ion Monitoring (SIM) mode is often employed to enhance sensitivity and selectivity. oregonstate.edu
Advanced techniques such as Atmospheric Pressure Gas Chromatography (APGC) coupled with tandem mass spectrometry (MS/MS) offer a softer ionization method. mdpi.com This approach results in less fragmentation, allowing the molecular ion to be used as the precursor ion for multiple reaction monitoring (MRM), which significantly improves selectivity and sensitivity for phthalate (B1215562) analysis in complex matrices like vegetable oil. mdpi.com
| Parameter | Typical Condition/Instrument | Purpose |
|---|---|---|
| Instrumentation | Agilent 8890 GC 5977B MS or similar | Provides separation and mass analysis of target compounds. oregonstate.edu |
| Ionization Mode | Electron Ionization (EI) or Atmospheric Pressure Chemical Ionization (APCI) | EI is standard but can cause extensive fragmentation; APGC provides softer ionization. mdpi.com |
| Mass Analysis | Scan and/or Selected Ion Monitoring (SIM) | Scan mode provides full mass spectra for identification; SIM mode increases sensitivity for quantification. oregonstate.edu |
| Common Fragment Ion | m/z 149 (Phthalic anhydride) | Characteristic fragment for many phthalates in EI mode, posing a challenge for selectivity. mdpi.com |
| Oven Program | Optimized temperature gradient | Ensures separation of co-eluting isomers and preserves peak shape for high molecular weight compounds. oregonstate.edu |
Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for analyzing brominated flame retardants (BFRs) and phthalates that are less suitable for GC analysis due to high molecular weight or thermal lability. nih.govnih.gov
LC-MS/MS methods have been successfully developed for the identification and quantification of related compounds like Tetrabromobisphenol A (TBBPA), its derivatives such as Tetrabromobisphenol A diallyl ether (TBBPA DAE), and other BFRs in environmental and biological samples. nih.govnih.govresearchgate.net For instance, a study utilized Liquid Chromatography-Atmospheric Pressure Chemical Ionization tandem mass spectrometry (LC-APCI-MS/MS) to identify TBBPA DAE as a neurotoxicant in river sediment samples. nih.govresearchgate.net Another method employed Liquid Chromatography-Electrospray Ionization tandem mass spectrometry (LC-ESI-MS/MS) for the simultaneous analysis of TBBPA and hexabromocyclododecane (HBCD) isomers in breast milk. nih.gov
For screening purposes, LC-MS/MS can be used in precursor ion scan mode to detect a wide range of phthalates based on their characteristic fragment ions, such as the 149-precursor ion. sciforum.net This approach allows for rapid and effective screening in various matrices, including plastics and cosmetics. sciforum.net
| Technique | Analyte(s) | Matrix | Key Feature |
|---|---|---|---|
| LC-APCI-MS/MS | Tetrabromobisphenol A diallyl ether (TBBPA DAE) | River water, sediment, soil | Optimized for identifying and quantifying TBBPA DAE as an environmental neurotoxicant. nih.govresearchgate.net |
| LC-ESI-MS/MS | TBBPA, HBCD isomers | Human breast milk | Allows for simultaneous analysis of multiple BFRs with high sensitivity (LOD of 0.5 ng g-1). nih.gov |
| HPLC-MS | Bisphenols and Phthalates | Fish tissue (Gilthead sea bream) | Combined with Matrix Solid-Phase Dispersion (MSPD) for efficient extraction and cleanup. uned.es |
| LC-MS/MS Precursor Ion Scan | General Phthalates | Plastics, cosmetics, clothing | Rapid screening method targeting the characteristic 149-precursor ion for broad detection. sciforum.net |
Spectroscopic Characterization Techniques for Structural Elucidation and Purity Assessment
Spectroscopic techniques are indispensable for the unambiguous structural elucidation of this compound and for assessing its purity by identifying characteristic functional groups and molecular vibrations.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the precise molecular structure of a compound. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. For a related compound, 2,2',6,6'-Tetrabromobisphenol A diallyl ether, ¹H NMR, and ¹³C NMR spectra are available and crucial for its characterization. chemicalbook.com For this compound, the ¹H NMR spectrum would show characteristic signals for the vinyl protons of the allyl groups and the aromatic protons. The ¹³C NMR spectrum would similarly provide distinct signals for the carbonyl carbons of the phthalate group, the aromatic carbons, and the carbons of the allyl side chains.
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule. The NIST WebBook provides IR spectral data for the related compound diallyl phthalate. nist.gov The IR spectrum of this compound is expected to show strong absorption bands corresponding to the C=O stretching of the ester groups, C-Br stretching from the brominated aromatic ring, C=C stretching of the allyl groups, and C-O stretching of the ester linkage.
Fourier-Transform (FT) Raman spectroscopy is also a valuable tool. For diallyl phthalate, FT-Raman has been used to monitor the kinetics of ring-closing metathesis reactions. researchgate.net This was achieved by observing the decrease of the allylic C=C stretching vibration at 1649 cm⁻¹ and the corresponding growth of a new band for the reaction product. researchgate.net This demonstrates the utility of Raman spectroscopy for detailed structural and reactive analysis.
| Vibrational Mode | Expected IR/Raman Frequency Range (cm⁻¹) | Functional Group |
|---|---|---|
| C=O Stretch | 1720-1740 | Ester Carbonyl |
| C=C Stretch | ~1645 | Allyl Group |
| C-O Stretch | 1100-1300 | Ester Linkage |
| C-H Stretch (Aromatic) | 3000-3100 | Aromatic Ring |
| C-Br Stretch | 500-600 | Brominated Ring |
Application of Chemometrics in Analytical Data Interpretation
Chemometrics involves the use of statistical and mathematical methods to extract meaningful information from complex chemical data. In the context of analyzing compounds like this compound, chemometrics can be applied to interpret large datasets generated by chromatographic and spectroscopic techniques.
A relevant application is bioassay-directed fractionation, where chemical analysis is guided by toxicological data. researchgate.net In one study, the neurotoxicity of environmental sample extracts was measured, and these results guided the chemical fractionation and analysis process. nih.govresearchgate.net This approach successfully linked the observed toxicity to the presence of Tetrabromobisphenol A diallyl ether by correlating the analytical signals from LC-MS/MS with the bioassay results. nih.govresearchgate.net This demonstrates how chemometric principles can be used to deconstruct complex analytical data and identify specific compounds of interest based on their biological activity, a powerful tool for environmental monitoring and risk assessment. researchgate.net
Emerging Green Analytical Chemistry Approaches for this compound Detection
The paradigm of green analytical chemistry (GAC) is increasingly influencing the development of methods for monitoring environmental contaminants like this compound. nih.govajprd.com This philosophy encourages the reduction or elimination of hazardous substances, minimization of waste, and conservation of energy throughout the analytical workflow. biotech-asia.org For a compound like this compound, which is often found in trace amounts within complex matrices, green approaches focus on miniaturization, automation, and the use of alternative solvents and energy sources. nih.govajprd.comsemanticscholar.org
Key green strategies applicable to the detection of this compound and other brominated flame retardants (BFRs) include the use of greener solvents, innovative energy sources for extraction, and miniaturized sample preparation techniques. nih.govmdpi.com Supercritical fluids, particularly carbon dioxide (SC-CO₂), are recognized as environmentally benign alternatives to traditional organic solvents in chromatographic techniques. mdpi.com Supercritical Fluid Chromatography (SFC) stands out as a prominent green technique, utilizing SC-CO₂ as the primary mobile phase, which significantly reduces chemical waste and operational hazards. mdpi.com
Energy-efficient extraction techniques such as microwave-assisted extraction (MAE) and ultrasound-assisted extraction (UAE) are also central to GAC. nih.govmdpi.com These methods can accelerate the extraction process, leading to lower energy consumption and reduced solvent volumes compared to conventional methods. nih.govnih.gov
Miniaturization is a cornerstone of GAC, aiming to reduce sample and reagent volumes. nih.gov Techniques like solid-phase microextraction (SPME) and liquid-phase microextraction (LPME) have revolutionized sample preparation by being solvent-free or using minimal solvent volumes, thereby generating less waste and reducing processing times. mdpi.comnih.gov These microextraction techniques integrate sampling, extraction, and concentration into a single step, aligning perfectly with the goals of efficiency and sustainability. nih.govuni-due.de The development of novel sorbent materials for these techniques continues to enhance their selectivity and sensitivity for compounds like BFRs. nih.govnih.gov
The following table summarizes emerging green analytical approaches relevant for the detection of this compound.
| Technique | Principle | Green Advantages | Applicability to this compound |
|---|---|---|---|
| Supercritical Fluid Chromatography (SFC) | Utilizes supercritical CO₂ as the primary mobile phase for chromatographic separation. mdpi.com | Reduces organic solvent consumption, lowers waste generation, non-toxic mobile phase. mdpi.com | Suitable for the separation of semi-volatile and thermally labile BFRs, offering a green alternative to traditional GC and LC methods. |
| Miniaturized Extraction (SPME, LPME) | Employs a small sorbent phase (SPME) or minimal solvent volume (LPME) to extract analytes from a sample. mdpi.comnih.gov | Solvent-free or solvent-minimized, reduces waste, integrates sampling and concentration, enables automation. nih.govuni-due.de | Effectively pre-concentrates trace levels of BFRs from environmental samples (e.g., water) prior to GC-MS or LC-MS analysis. uni-due.denih.gov |
| Alternative Solvents (Ionic Liquids, Deep Eutectic Solvents) | Uses non-traditional solvents with low volatility and tunable properties for extraction and separation. semanticscholar.orgmdpi.com | Low vapor pressure reduces exposure risk, can be designed for specific selectivities, often reusable. semanticscholar.org | Can be employed in microextraction techniques to enhance the selective extraction of brominated compounds from complex matrices. mdpi.com |
| Direct Mass Spectrometry (DMS) | Involves the direct introduction of a sample into a mass spectrometer with minimal or no prior separation. acs.org | Eliminates the need for chromatographic separation, drastically reducing solvent use and analysis time. acs.org | Offers rapid screening of polymer samples for the presence of additives like this compound by thermal desorption directly into the ion source. acs.org |
Advanced Sample Preparation Strategies for Complex Polymer and Environmental Matrices
The accurate quantification of this compound is heavily dependent on the efficiency of its extraction from the sample matrix. e-bookshelf.de Polymers and environmental samples like sediment and soil are particularly challenging due to their complexity and the strong binding of the analyte to the matrix. ntu.edu.sgpharmaexcipients.com Advanced sample preparation techniques are therefore crucial for achieving high recovery and removing interfering substances prior to instrumental analysis. nih.govresearchgate.net
Supercritical Fluid Extraction (SFE) has emerged as a powerful and green technique for extracting BFRs from solid matrices, including polymers. ntu.edu.sgresearchgate.net This method uses supercritical CO₂, often with a small amount of a modifier like toluene (B28343) or acetonitrile, to extract analytes. researchgate.net The low viscosity and high diffusivity of SC-CO₂ allow for efficient penetration into the polymer matrix. ntu.edu.sg Key advantages of SFE include reduced solvent consumption and easy removal of the solvent post-extraction by simple decompression. researchgate.netntu.edu.sg Studies have shown that parameters such as temperature, pressure, and particle size can significantly influence extraction kinetics. ntu.edu.sgntu.edu.sg
Pressurized Liquid Extraction (PLE) , also known as Accelerated Solvent Extraction (ASE), employs conventional solvents at elevated temperatures and pressures. These conditions increase the efficiency and speed of the extraction process, decrease solvent consumption compared to traditional methods like Soxhlet, and can be automated. nih.govmdpi.com For BFRs, PLE with solvents like hexane/dichloromethane has been successfully applied to environmental solid samples. nih.gov
Microwave-Assisted Extraction (MAE) utilizes microwave energy to heat the solvent and sample, accelerating the extraction of analytes from the matrix. nih.govmdpi.com The rapid and uniform heating enhances the diffusion of compounds into the solvent, often resulting in higher extraction yields in shorter times compared to conventional methods. nih.govnih.gov The choice of solvent is critical, with combinations of polar and non-polar solvents often providing the best results for extracting BFRs from polymers. nih.gov
Ultrasound-Assisted Extraction (UAE) , or sonication, uses the energy of ultrasonic waves to create cavitation bubbles in the solvent. nih.govunito.it The collapse of these bubbles near the sample surface disrupts the matrix and enhances solvent penetration, thereby improving the extraction of target analytes. semanticscholar.org UAE is valued for its efficiency at room temperature, which helps in preventing the degradation of thermally sensitive compounds. epa.gov
The following table details advanced sample preparation strategies applicable to this compound.
| Technique | Matrix Applicability | Operating Principle | Key Research Findings/Advantages |
|---|---|---|---|
| Supercritical Fluid Extraction (SFE) | Polymers, Sediments, Soils | Utilizes supercritical CO₂ as the extraction solvent, sometimes with a co-solvent, under high pressure and moderate temperature. ntu.edu.sgresearchgate.net | High extraction efficiencies (over 80-90% for some BFRs) can be achieved. researchgate.netvtt.fi Extraction kinetics are improved by higher temperatures and finer particle sizes. ntu.edu.sg Offers a significant reduction in organic solvent use. ntu.edu.sg |
| Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE) | Polymers, Environmental Solids (Soil, Sediment), Biota | Uses conventional solvents at elevated temperatures (e.g., 90-100°C) and pressures (e.g., 1500 psi) to increase extraction efficiency. nih.gov | Reduces extraction time and solvent volume compared to Soxhlet. mdpi.com Allows for simultaneous extraction and clean-up steps, streamlining the workflow. mdpi.com |
| Microwave-Assisted Extraction (MAE) | Polymers, Environmental Solids, Food | Employs microwave energy to rapidly heat the solvent-sample mixture, accelerating mass transfer of analytes into the solvent. nih.govmdpi.com | Demonstrated to be more effective and significantly faster than conventional methods for extracting compounds from various matrices. nih.govnih.gov Extraction efficiency is highly dependent on solvent choice and temperature. nih.gov |
| Ultrasound-Assisted Extraction (UAE) | Environmental Solids, Biota, Plant Matter | Uses high-frequency sound waves to induce cavitation, disrupting the sample matrix and enhancing solvent penetration. nih.govsemanticscholar.org | Improves extraction yields and can reduce extraction times. nih.govepa.gov Effective at lower temperatures, making it suitable for thermally labile compounds. semanticscholar.org |
| Solid-Phase Microextraction (SPME) | Aqueous Samples, Headspace of Solids | A coated fiber is exposed to the sample, and analytes partition from the matrix onto the fiber coating. nih.govuni-due.de | Solvent-free, simple, and combines extraction and pre-concentration. nih.gov Ideal for trace analysis in water or for volatile/semi-volatile compounds in the headspace of solid samples. uni-due.denih.gov |
Environmental Behavior and Biogeochemical Cycling of Diallyl Tetrabromophthalate
Environmental Occurrence and Distribution in Various Compartments (e.g., dust, soil, sediment) based on related BFRs
While specific data on the environmental occurrence of diallyl tetrabromophthalate is limited, the distribution patterns of other novel brominated flame retardants (NBFRs) in various environmental compartments can provide valuable insights. NBFRs have been detected globally in abiotic matrices such as air, water, dust, soil, sediment, and sludge. nih.govbohrium.com
Dust: Indoor dust is a significant reservoir for BFRs. Studies have measured concentrations of various polybrominated diphenyl ethers (PBDEs) and NBFRs in household dust. For example, a study in Birmingham, UK, found the average concentration of BDE-209 in house dust to be 4,800 ng/g, with a median of 1,600 ng/g. elsevierpure.com Another study in a test home in China reported total NBFR concentrations in indoor dust ranging from 71.9 to 1160 ng g−1. researchgate.net Given that this compound is used in consumer products, it is likely to be present in indoor dust, following similar patterns to other NBFRs.
Soil: Soil contamination with BFRs can occur through various pathways, including the land application of sewage sludge and atmospheric deposition. nih.gov Studies conducted near BFR manufacturing plants in China revealed significant soil contamination, with BDE209 and decabromodiphenylethane (DBDPE) being the predominant compounds, with median levels of 1600 and 560 ng/g dry weight, respectively. nih.gov The concentrations of most BFRs were found to decrease exponentially within a 3-5 km radius of the plants, indicating recent deposition. nih.gov
Sediment: Sediments act as a long-term sink for persistent organic pollutants like BFRs. nih.gov An aquatic mesocosm experiment showed that the NBFR bis(2-ethylhexyl)tetrabromophthalate (BEHTBP) was environmentally persistent in both particulate and sediment compartments, with a median dissipation time of over 100 days in sediment. nih.gov Sediment core studies have helped to identify the historical presence of different PBDE formulations, with the deca-mix appearing in the late 1970s. ifremer.fr
Interactive Data Table: Concentrations of Related BFRs in Environmental Compartments
Environmental Release and Migration Pathways from Polymer Products
BFRs are incorporated into polymer products to reduce their flammability. whiterose.ac.uk As this compound is an additive (non-reactive) flame retardant, it is not chemically bound to the polymer matrix. nih.gov This makes it susceptible to release into the environment throughout the product's life cycle, from manufacturing and use to disposal and recycling. whiterose.ac.uk
The primary release pathways from consumer products include:
Volatilization and Abrasion: During the use of products like electronics, furniture, and textiles, BFRs can be released into the indoor environment through volatilization from the product surface and abrasion of the polymer matrix, leading to their accumulation in indoor dust. researchgate.netnih.gov
Leaching: BFRs can leach from products into wastewater streams from households and industries. ifremer.fr This is a major diffuse source of BFRs in sewage sludge. ifremer.fr
Disposal and Recycling: Improper disposal of BFR-containing products in landfills can lead to the contamination of soil and groundwater through leachate. whiterose.ac.uk Recycling processes, if not properly managed, can also result in the release of BFRs into the environment. whiterose.ac.uk
Once released, BFRs can undergo long-range atmospheric transport, leading to their presence in remote areas, far from their sources. nih.govifremer.fr The more volatile BFRs tend to dominate in the vapor phase, while less volatile compounds like BDE-209 are predominantly associated with particulate matter. nih.gov
Abiotic Degradation Mechanisms in Environmental Media (e.g., photolysis, hydrolysis)
The persistence of BFRs in the environment is determined by their susceptibility to abiotic and biotic degradation processes. nih.gov
Photolysis: Photodegradation, or photolysis, is a key abiotic process for the breakdown of many organic compounds. researchgate.netnih.gov This process involves the absorption of light energy, which can lead to the cleavage of chemical bonds. researchgate.net For brominated compounds, the carbon-bromine bond is susceptible to photolytic cleavage, leading to debromination. Evidence for the photodegradation of NBFRs has been documented. nih.govbohrium.com In an aquatic mesocosm study, the degradation products of some NBFRs were found to be more concentrated in the particulate compartment, corresponding to known photodegradation products. nih.gov The efficiency of photolysis is dependent on factors such as the presence of photosensitizers and the light absorption properties of the compound. nih.gov
Biotransformation Pathways and Metabolite Formation (e.g., comparison with bis(2-ethylhexyl) tetrabromophthalate (TBPH) metabolism)
Biotransformation is the process by which living organisms modify chemical compounds, typically through enzymatic reactions. nih.govnih.gov This can lead to either detoxification or the formation of more toxic metabolites. mdpi.com
The metabolism of BFRs can proceed through several pathways, including:
Phase I Reactions: These reactions introduce or expose functional groups, such as hydroxyl (-OH) groups, through oxidation, reduction, or hydrolysis. nih.gov Cytochrome P450 (CYP) enzymes play a crucial role in these oxidative transformations. hyphadiscovery.comdiva-portal.org
Phase II Reactions: These are conjugation reactions where an endogenous molecule (e.g., glucuronic acid, sulfate) is attached to the parent compound or its Phase I metabolite, increasing its water solubility and facilitating its excretion. nih.gov
Comparison with TBPH Metabolism: Studies on the in vitro metabolism of bis(2-ethylhexyl) tetrabromophthalate (TBPH) provide insights into the potential biotransformation of this compound. TBPH was found to be relatively resistant to metabolic degradation. nih.gov However, a slow hydrolysis to form the monoester, mono-(2-ethylhexyl) tetrabromophthalate (TBMEHP), has been observed. nih.govnih.gov This hydrolysis is significantly slower than that of its non-brominated analog, di(2-ethylhexyl) phthalate (B1215562) (DEHP), possibly due to steric hindrance from the brominated aromatic ring. nih.gov
Given the structural similarity, this compound is also expected to undergo hydrolysis of its ester linkages to form monoallyl tetrabromophthalate and subsequently tetrabromophthalic acid. The allyl side chains may also be subject to oxidation.
Environmental Fate Modeling and Predictive Analysis
Environmental fate models are valuable tools for predicting the distribution and persistence of chemicals in the environment. acs.org These models use the physicochemical properties of a compound, along with environmental parameters, to simulate its behavior in different compartments.
Multimedia environmental models can be used to analyze the lifecycle of BFRs, from their production and use to their release and fate in the environment. acs.org These models can estimate the distribution of a chemical in air, water, soil, and biota. A study on BFRs in China used a combination of material flow analysis and multimedia environmental modeling to assess their stocks, flows, and fates. acs.org The results indicated that BFRs are discharged into the air, water, and soil, with novel BFRs like DBDPE showing an increasing proportion in emissions over time. acs.org
For this compound, such models could be used to predict its environmental concentrations and identify potential hotspots of contamination, even with limited monitoring data. However, the accuracy of these models depends on the availability of reliable data on its chemical properties and emission rates.
Temporal Trends in Environmental Concentrations (based on observed patterns for related BFRs)
Monitoring the temporal trends of contaminants in the environment is crucial for assessing the effectiveness of regulations and identifying emerging chemical threats.
Legacy BFRs: Studies have shown that restrictions on the use of legacy BFRs, such as the penta-BDE and octa-BDE commercial mixtures, have led to a decrease in their concentrations in some environmental compartments. elsevierpure.com For instance, concentrations of BDE-47 and BDE-99 in UK house dust were significantly lower in recent years compared to previous studies. elsevierpure.com However, concentrations of BDE-209, which had later restrictions, have not shown a significant decline. elsevierpure.com
Novel BFRs: In contrast, the phase-out of legacy BFRs has led to an increase in the use and environmental concentrations of NBFRs. birmingham.ac.ukresearchgate.net A significant increase in DBDPE concentrations in UK house dust has been observed since 2014, suggesting its use as a replacement for Deca-BDE. elsevierpure.com Similarly, concentrations of NBFRs in UK foodstuffs, including bis(2-ethylhexyl) tetrabromophthalate (TBPH), increased significantly between 2015 and 2020-21. birmingham.ac.ukresearchgate.net
It is plausible that the environmental concentrations of this compound may also be increasing, following the trend of other NBFRs used as replacements for legacy BFRs. Continued monitoring is necessary to establish its temporal trend in the environment.
Computational Chemistry and Theoretical Modeling of Diallyl Tetrabromophthalate
Quantum Chemical Calculations for Molecular Structure, Electronic Properties, and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental characteristics of diallyl tetrabromophthalate. These calculations provide a detailed picture of the molecule's three-dimensional structure, the distribution of electrons, and its inherent reactivity.
The process begins with the optimization of the molecule's geometry to find its most stable conformation. From this optimized structure, a variety of electronic properties can be calculated. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). uokerbala.edu.iqnih.gov The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. uokerbala.edu.iqnih.gov A larger gap suggests higher stability and lower reactivity. uokerbala.edu.iq
Other calculated properties include the molecular electrostatic potential (MEP), which maps the charge distribution on the molecule's surface, identifying regions prone to electrophilic or nucleophilic attack. nih.gov Global reactivity descriptors such as electronegativity, chemical hardness, and softness can also be derived from the HOMO and LUMO energies, providing a quantitative measure of the molecule's reactivity. nih.gov
Table 1: Example of Calculated Electronic Properties for a Phthalate (B1215562) Monomer
This table illustrates the types of data generated from quantum chemical calculations for a related compound, diallyl phthalate, using different theoretical methods. uokerbala.edu.iq Similar calculations would be performed for this compound to understand the influence of the bromine atoms on its electronic structure.
| Property | DFT Method | HF Method |
| Total Energy (Hartree) | -842.6143 | -837.9539 |
| HOMO Energy (eV) | -10.231 | -6.432 |
| LUMO Energy (eV) | -1.905 | -1.910 |
| Energy Gap (eV) | 8.326 | 4.522 |
| Dipole Moment (Debye) | 3.3939 | 3.6661 |
Note: Data is illustrative and based on calculations for diallyl phthalate. uokerbala.edu.iq DFT and HF (Hartree-Fock) are different quantum calculation methods.
Molecular Dynamics Simulations of this compound Interactions within Polymer Matrices
This compound is often used as a flame retardant additive in polymers. Molecular Dynamics (MD) simulations are a powerful computational technique used to study how molecules move and interact with each other over time. mdpi.com By simulating a system containing this compound and various polymer chains, researchers can gain atomic-level insights into the compatibility, miscibility, and physical properties of the resulting blend. nih.gov
MD simulations can predict key interaction parameters, such as the binding energy between the flame retardant and the polymer. nih.gov These simulations model the various intermolecular forces, including van der Waals and electrostatic interactions, which govern how the molecules arrange themselves. nih.gov A strong, favorable interaction energy suggests good miscibility, which is crucial for the uniform distribution of the additive within the polymer matrix and, consequently, for the performance and stability of the final material. nih.gov
These simulations are also used to predict macroscopic properties like the glass transition temperature and mechanical strength of the polymer blend. mdpi.com Understanding these interactions is vital for designing polymer formulations with optimal flame retardancy and desired physical characteristics. youtube.com
Table 2: Illustrative Interaction Energy Components from MD Simulations
This table shows a hypothetical breakdown of the interaction energies between a small molecule additive and a polymer, as would be calculated using the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) method in an MD simulation. nih.gov
| Energy Component | Value (kcal/mol) |
| Van der Waals Energy | -45.8 |
| Electrostatic Energy | -15.2 |
| Polar Solvation Energy | +12.5 |
| Non-polar Solvation Energy | -3.1 |
| Total Binding Energy | -51.6 |
Note: This data is representative and illustrates the type of output from MD simulations.
Reaction Pathway Prediction and Simulation for Synthesis and Degradation Processes
Computational methods are increasingly used to predict and analyze chemical reactions, providing insights that can optimize synthesis and understand degradation mechanisms. For this compound, this involves two key areas: retrosynthesis and degradation simulation.
Synthesis Pathway Prediction: Modern approaches often use machine learning models, such as those based on graph neural networks, to predict retrosynthetic pathways. arxiv.org These tools analyze the target molecule's structure and suggest potential precursor molecules and reaction steps by deconstructing it into simpler, commercially available starting materials. arxiv.org This accelerates the design of efficient synthetic routes. arxiv.org
Degradation Pathway Simulation: Understanding how this compound breaks down under various conditions (e.g., heat, light) is crucial for assessing its environmental persistence and the potential formation of harmful byproducts. Kinetic Monte Carlo simulations can be employed to model the chemical reactions involved in degradation over time. frontiersin.org These simulations can identify the most likely degradation pathways and the rates at which they occur by modeling events like bond-breaking and the formation of new chemical species. frontiersin.org This information is vital for predicting the long-term stability and environmental fate of the compound.
Computational Design of Novel Tetrabromophthalate Derivatives for Enhanced Performance
Computational chemistry enables the rational design of new molecules with improved properties. Starting with the basic structure of this compound, researchers can design novel derivatives with enhanced flame retardancy, better polymer compatibility, or reduced environmental impact. nih.gov
This process, known as in silico design, involves creating a virtual library of candidate molecules by modifying the parent structure. For instance, the allyl groups could be replaced with other functional groups to alter reactivity or improve thermal stability. Quantum chemical calculations and MD simulations are then performed on these virtual molecules to screen for desired properties before any costly and time-consuming laboratory synthesis is undertaken. nih.gov
Molecular docking studies, a technique often used in drug discovery, can also be adapted to this purpose. nih.gov This method predicts the preferred orientation and binding affinity of one molecule to another. In this context, it could be used to design derivatives that bind more effectively to polymer chains or that interact more efficiently with radical species in a flame, thereby enhancing their flame-retardant action. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Environmental Fate Prediction
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological or environmental activity. wikipedia.org For brominated flame retardants like this compound, QSAR modeling is a crucial tool for predicting their environmental fate and potential toxicity without extensive animal testing. nih.gov
QSAR models are built by first calculating a set of numerical parameters, known as molecular descriptors, for a series of related chemicals. researchgate.net These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity (log P), and electronic properties. researchgate.net A statistical relationship is then established between these descriptors and an experimentally measured endpoint, such as biodegradability, bioaccumulation potential, or toxicity. rsc.orgnih.gov
Once a robust QSAR model is developed and validated, it can be used to predict the environmental properties of new or untested compounds like this compound based solely on its calculated molecular descriptors. nih.govcadaster.eu This approach is widely used in regulatory toxicology to prioritize chemicals for further testing and to assess their potential risk to human health and the environment.
Future Research Trajectories and Interdisciplinary Perspectives
Innovations in Sustainable Synthesis and Processing Technologies
The traditional synthesis of diallyl tetrabromophthalate often involves processes that are resource-intensive and may generate hazardous byproducts. A significant area of future research is the development of more sustainable and greener synthetic pathways. This includes exploring novel catalytic systems to improve reaction efficiency and reduce energy consumption. For instance, researchers are investigating the use of solid acid catalysts or enzymatic processes to replace conventional methods, aiming to minimize waste and avoid the use of harsh reagents.
Development of Advanced Polymer Composites with Tailored Performance Characteristics
This compound is a key component in various polymer composites, imparting essential flame-retardant properties. Future research is directed towards the creation of advanced composites with precisely tailored performance characteristics. This involves not only enhancing flame retardancy but also improving other material properties such as mechanical strength, thermal stability, and durability. mdpi.com
Researchers are exploring the synergistic effects of combining DATBP with other additives, such as nanoparticles or other flame retardants, to create multifunctional composites. For example, the incorporation of nano-clays or carbon nanotubes alongside DATBP could lead to materials with superior fire resistance and enhanced structural integrity. The goal is to develop materials that meet stringent fire safety standards while also being lighter, stronger, and more cost-effective. A study demonstrated the use of diallyl phthalate (B1215562) in self-healing capsules for high-temperature polymer composites, indicating its potential for creating durable and resilient materials. mdpi.com
In-depth Mechanistic Understanding of Flame Retardancy at the Molecular and Macroscopic Levels
While it is known that brominated flame retardants like this compound act by interfering with the combustion process in the gas phase, a more detailed understanding of these mechanisms is a key area of ongoing research. mst.dknih.gov At the molecular level, scientists are using advanced computational modeling and spectroscopic techniques to study the radical trapping mechanisms by which bromine radicals quench the chain reactions of fire. mst.dk This fundamental knowledge can guide the design of more efficient and effective flame retardants.
At the macroscopic level, research is focused on how DATBP influences the physical processes of burning, such as char formation and heat release. nih.gov Understanding these interactions is critical for optimizing the performance of flame-retardant formulations in real-world applications. Advanced thermal analysis techniques are being employed to study the decomposition and combustion behavior of polymers containing DATBP, providing valuable data for developing predictive models of fire behavior.
Novel Analytical Tools for Trace Detection and Speciation in Complex Systems
The ability to detect and quantify trace levels of this compound and its potential degradation products in various environmental and biological matrices is crucial for assessing its impact. nih.gov Future research is focused on developing more sensitive and selective analytical methods. cdc.gov Techniques such as liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) are being refined to achieve lower detection limits and provide more detailed information about the chemical forms (speciation) of DATBP in complex samples. nih.govnih.gov
There is also a growing interest in developing portable and rapid screening tools for on-site monitoring of DATBP in environmental samples, such as water and soil. These tools could enable faster and more widespread assessment of potential contamination, facilitating timely remediation efforts.
Integrated Environmental Impact Assessment Frameworks
To gain a holistic understanding of the environmental footprint of this compound, researchers are developing integrated assessment frameworks. These frameworks go beyond traditional risk assessments by incorporating a life cycle perspective, from production to end-of-life. flameretardants-online.comeuropa.eu This includes evaluating the potential for bioaccumulation, persistence, and long-range environmental transport. nih.gov
Life Cycle Assessment (LCA) is a key tool in these frameworks, used to quantify the environmental impacts associated with each stage of the DATBP lifecycle. acs.orgfraunhofer.de This includes assessing energy consumption, greenhouse gas emissions, and the generation of waste. The insights gained from these integrated assessments can inform the development of more environmentally benign flame retardant solutions and guide policy decisions.
Application of Circular Economy Principles in this compound Lifecycle Management
The principles of a circular economy, which emphasize waste reduction and the continual use of resources, are increasingly being applied to the lifecycle management of chemicals like this compound. umweltbundesamt.deumt.edu.myellenmacarthurfoundation.org A key focus is on the development of effective recycling technologies for polymers containing DATBP. mdpi.com This presents a challenge, as the presence of additives can complicate the recycling process.
Research is underway to develop innovative methods for separating DATBP from polymer matrices, allowing for the recovery and reuse of both the flame retardant and the base polymer. nih.gov Chemical recycling processes, such as pyrolysis, are being explored as a means to break down polymers into their constituent monomers, which can then be used to produce new materials. nih.gov By designing products with end-of-life in mind and creating closed-loop recycling systems, the environmental impact of DATBP can be significantly minimized, aligning with the goals of a sustainable circular economy. metabolic.nl
Interactive Data Table: Research Focus Areas for this compound
| Research Area | Key Objectives | Methodologies |
|---|---|---|
| Sustainable Synthesis | Reduce environmental footprint, improve efficiency. | Green chemistry, novel catalysts, continuous flow processing. |
| Advanced Composites | Enhance flame retardancy and mechanical properties. | Nanotechnology, synergistic additive combinations. |
| Flame Retardancy Mechanism | Deepen understanding of chemical and physical processes. | Computational modeling, advanced spectroscopy, thermal analysis. |
| Analytical Detection | Improve sensitivity and selectivity for trace analysis. | LC-HRMS, portable screening tools. |
| Environmental Impact | Conduct holistic lifecycle assessment. | Life Cycle Assessment (LCA), integrated modeling. |
| Circular Economy | Enable recycling and resource recovery. | Chemical recycling, separation technologies. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
